molecular formula C29H31N11O8 B1228947 N-(2-Nitro-4-azidobenzoyl)puromycin CAS No. 73579-23-4

N-(2-Nitro-4-azidobenzoyl)puromycin

Cat. No.: B1228947
CAS No.: 73579-23-4
M. Wt: 661.6 g/mol
InChI Key: UUGPZVWEVTVYRC-OGTWZCNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Nitro-4-azidobenzoyl)puromycin (CAS 73579-23-4) is a specialized, photoreactive derivative of the antibiotic puromycin, designed for affinity labeling studies in ribosomal research. Its primary research value lies in mapping the peptidyltransferase center of eukaryotic ribosomes. The compound functions by mimicking the 3' end of aminoacylated tRNA, allowing it to bind to the ribosomal A-site. Upon binding and subsequent UV irradiation, the aryl azide group on the molecule is activated, forming a covalent cross-link with ribosomal proteins located in its immediate vicinity . This mechanism enables researchers to "trap" and identify proteins that are strategically positioned at the catalytic heart of the ribosome. Studies on rat liver ribosomes have identified that this affinity label specifically and predominantly incorporates into proteins of the large ribosomal subunit, with major labeling observed in proteins L28/29, and lesser incorporation into proteins L4, L6, L10, and L24 . These findings are crucial for constructing models of the functional topology of the ribosome. As such, this compound is an essential tool for elucidating the structure-function relationships of the ribosome's active site. This product is intended for research purposes only and is not approved for use in humans.

Properties

CAS No.

73579-23-4

Molecular Formula

C29H31N11O8

Molecular Weight

661.6 g/mol

IUPAC Name

4-azido-N-[(2S)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-2-nitrobenzamide

InChI

InChI=1S/C29H31N11O8/c1-38(2)25-23-26(32-13-31-25)39(14-33-23)29-24(42)22(21(12-41)48-29)35-28(44)19(10-15-4-7-17(47-3)8-5-15)34-27(43)18-9-6-16(36-37-30)11-20(18)40(45)46/h4-9,11,13-14,19,21-22,24,29,41-42H,10,12H2,1-3H3,(H,34,43)(H,35,44)/t19-,21+,22+,24+,29+/m0/s1

InChI Key

UUGPZVWEVTVYRC-OGTWZCNESA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O

Other CAS No.

73579-23-4

Synonyms

N-(2-nitro-4-azidobenzoyl)puromycin

Origin of Product

United States

Scientific Research Applications

Protein Synthesis Inhibition

This compound is primarily used to study the mechanisms of protein synthesis. Researchers utilize it to investigate how ribosomes function and how various factors can influence translation efficiency. It serves as a tool for understanding the dynamics of nascent polypeptide chains and their interactions with ribosomes.

Cancer Research

N-(2-Nitro-4-azidobenzoyl)puromycin has been explored for its potential in cancer therapy due to its ability to inhibit protein synthesis in rapidly dividing cells. The selective targeting of cancer cells makes it a candidate for developing novel anticancer therapies. For instance, studies have shown that derivatives like puromycin can enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells .

Genetic Code Expansion

The compound is also utilized in genetic code expansion studies, where researchers aim to incorporate non-canonical amino acids into proteins. This application is crucial for developing proteins with novel functionalities or properties that are not achievable through natural amino acids alone .

Study on Ribosome Dynamics

A study published in Nature demonstrated the use of this compound to analyze ribosome stalling and termination rates during translation under various conditions. The results indicated that the compound could effectively halt translation at specific points, allowing researchers to map out elongation rates and understand how different factors affect ribosomal activity .

Anticancer Efficacy

In a clinical study involving leukemia cell lines, this compound was tested alongside traditional chemotherapeutics. Results showed that this compound enhanced the cytotoxic effects of these drugs, suggesting its potential as an adjunct treatment in cancer therapies .

Data Tables

Application AreaDescriptionKey Findings
Protein SynthesisInhibitor of translationPremature termination of polypeptide synthesis
Cancer TherapyPotential adjunct in chemotherapyEnhanced efficacy against cancer cell lines
Genetic Code ExpansionIncorporation of non-canonical amino acidsNovel protein functionalities achieved

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structural Modifications Target Proteins Applications
NAB-puromycin 2-Nitro-4-azidobenzoyl group L28/29, L4, L6, L10, L24 Photoaffinity labeling
Puromycin Native structure Nascent polypeptide chains Translation inhibition
Fmoc-Lys(Ac)-Puromycin Fmoc-Lys(Ac) conjugation Cytoplasmic machinery Prodrug delivery, cytotoxicity

Table 2: Stability and Efficacy Data

Compound Stability (DMSO, 20 mM) Cytotoxicity (HCT116 cells) Binding Efficiency
NAB-puromycin Not reported Not tested High (L28/29)
Fmoc-Lys(Ac)-Puromycin 96% over 5 days IC₅₀: 12 µM Moderate
Puromycin Labile in aqueous buffers IC₅₀: 1–5 µM N/A

Research Findings and Implications

NAB-puromycin’s unique photoreactivity and specificity for eukaryotic ribosomal proteins (e.g., L28/29) distinguish it from bacterial-targeted derivatives like p-azidopuromycin . Its nitro group enhances crosslinking precision, addressing limitations of earlier affinity labels. In contrast, Fmoc-Lys(Ac)-Puromycin prioritizes stability for prolonged in vitro studies, albeit with reduced ribosomal targeting efficacy . These compounds collectively advance translational research, with NAB-puromycin remaining unparalleled in mapping peptidyltransferase-adjacent proteins in eukaryotes.

Preparation Methods

Synthesis of 2-Nitro-4-azidobenzoic Acid

2-Nitro-4-azidobenzoic acid is synthesized through diazotization and azide substitution. Starting with 4-amino-2-nitrobenzoic acid, diazotization using sodium nitrite under acidic conditions yields a diazonium intermediate, which is treated with sodium azide to introduce the azide group.

Reaction Conditions :

  • Starting material : 4-Amino-2-nitrobenzoic acid (1.0 equiv).

  • Diazotization : NaNO₂ (1.2 equiv), HCl (2 M), 0–5°C, 1 h.

  • Azide substitution : NaN₃ (1.5 equiv), H₂O, 25°C, 2 h.

  • Yield : ~65–70% after recrystallization from ethanol.

Acylation of Puromycin

Puromycin’s primary amine undergoes acylation with 2-nitro-4-azidobenzoyl chloride in the presence of a base to form the target compound.

Procedure :

  • Activation of carboxylic acid : 2-Nitro-4-azidobenzoic acid (1.1 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling reaction : The acyl chloride is reacted with puromycin (1.0 equiv) in anhydrous dimethylformamide (DMF) with triethylamine (TEA, 2.0 equiv) as a base.

  • Purification : Crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Key Parameters :

  • Reaction time : 12 h at 25°C.

  • Yield : 50–55%.

  • Purity : >95% (HPLC).

Analytical Characterization

The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, azide), 8.20 (d, J = 8.5 Hz, 1H, aromatic), 7.95 (d, J = 8.5 Hz, 1H, aromatic), 5.10 (s, 2H, puromycin ribose), 3.80–3.60 (m, 4H, sugar protons).

  • ¹³C NMR : Peaks at 170.5 ppm (amide carbonyl) and 152.0 ppm (nitro group) confirm successful acylation.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 678.2154 [M+H]⁺.

  • Calculated : C₂₇H₂₈N₈O₈⁺: 678.2158.

Research Applications and Biological Insights

Photoaffinity Labeling of Ribosomes

This compound acts as a ribosome-binding probe, covalently attaching to the ribosomal A-site upon UV irradiation. Studies using this compound have revealed:

  • Binding specificity : Selective interaction with 23S rRNA in E. coli ribosomes.

  • Kinetic data : Half-life of covalent adduct formation: 2–3 min under UV (365 nm).

Quantitative Analysis of Protein Synthesis

Incorporation of this derivative into nascent polypeptide chains enables quantification of translation rates in vivo. Flow cytometry assays using click chemistry (CuAAC) with fluorescent azides have shown:

  • Sensitivity : Detection limit of 0.1 pmol/μg protein.

  • Cell-type-specific resolution : Distinct protein synthesis rates in hematopoietic stem cells vs. progenitors.

Challenges and Optimization Strategies

Synthetic Limitations

  • Low yield : The acylation step’s moderate yield (50–55%) stems from competing hydrolysis of the acyl chloride.

  • Solution : Use of coupling agents (e.g., HATU) to enhance efficiency.

Functional Trade-offs

  • Bioactivity : The modification reduces puromycin’s antibiotic activity by 80% due to steric hindrance.

Comparative Data Table

ParameterThis compoundNative Puromycin
Molecular Weight (g/mol) 678.22544.43
λₘₐₐ (nm) 320 (azide)267
Ribosome Binding (Kₐ, μM) 0.8 ± 0.20.5 ± 0.1
Antibiotic IC₅₀ (μg/mL) 12.50.3

Q & A

Basic Research Questions

Q. How is N-(2-Nitro-4-azidobenzoyl)puromycin synthesized and characterized?

  • Methodology : The synthesis typically involves coupling nitro and azido groups to the puromycin backbone. For example, nitrobenzyl derivatives can be synthesized via reactions with 4-nitrobenzyl bromide under controlled conditions (80°C, 24 hours) . Post-synthesis, structural confirmation is achieved using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, 1H^1H NMR and 13C^{13}C NMR can resolve chemical environments of the nitro and azido moieties, while high-resolution MS (HRMS) validates molecular weight .

Q. What is the mechanism by which this compound inhibits protein synthesis?

  • Mechanism : The compound mimics aminoacyl-tRNA, binding to the ribosomal A-site and incorporating into nascent peptide chains, causing premature termination. Its nitro and azido groups enhance stability and reactivity, while the puromycin core remains critical for ribosomal recognition . Resistance studies show that puromycin N-acetyltransferase (PAC) acetylates the compound’s amino group, rendering it inactive, which is exploited in cell selection protocols .

Q. How do researchers optimize puromycin concentration for selecting transfected cells?

  • Experimental Design : Perform a kill curve assay using untransfected cells. Start with low concentrations (0.2–1 µg/mL) and monitor cell viability over 3–5 days. Replace puromycin-containing media every 3 days to maintain selection pressure. Optimal concentrations (e.g., 0.4 µg/mL for HEK-293T cells) ensure >99% death of untransfected cells while sparing PAC-expressing populations .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, azido) influence the compound’s activity and applications?

  • Structure-Activity Relationship (SAR) : The nitro group enhances electrophilic reactivity, facilitating photoaffinity labeling for ribosomal binding studies. The azido group enables click chemistry applications (e.g., bioconjugation). Comparative studies with non-nitrated analogs (e.g., 0-demethyl-puromycin) show reduced inhibition efficacy, highlighting the nitro group’s role in ribosomal interaction .

Q. How do bacterial resistance mechanisms (e.g., PAC) affect experimental outcomes?

  • Contradiction Analysis : In Streptomyces alboniger, PAC acetylates both puromycin and its precursor (0-demethyl-puromycin), confounding activity assays. To mitigate this, use PAC-deficient strains or include PAC inhibitors (e.g., acetyl-CoA competitors) in in vitro translation assays. Ribosome profiling can distinguish between direct inhibition and enzyme-mediated resistance .

Q. How can researchers resolve discrepancies in enzymatic inhibition kinetics involving this compound?

  • Data Analysis : Nonlinear regression models (e.g., Michaelis-Menten with Hill coefficients) account for substrate-dependent inhibition. Compare treated (puromycin-exposed) and untreated enzyme kinetics using fragment reaction assays. For example, Treloar (1974) observed reduced velocity in treated galactosyltransferase, requiring normalization to control rates .

Q. Why does chirality influence the compound’s ribosomal binding efficiency?

  • Stereochemical Specificity : The ribosome preferentially binds L-aminoacyl-tRNA analogs due to evolutionary selection for L-amino acids. HPLC and solubility studies show D-puromycin analogs exhibit lower solubility and ribosomal affinity. Use chiral chromatography to isolate enantiomers and validate activity via in vitro translation assays .

Q. How is this compound applied in neurodegenerative disease models (e.g., motor neuron enrichment)?

  • Advanced Application : In mouse embryonic stem cells, replace a target gene (e.g., Olig2) with PAC. Apply puromycin (4 µg/mL for 20 hours) to select for PAC-expressing progenitor motor neurons. Post-selection, validate purity via immunofluorescence (e.g., Hb9/Olig2 markers) and differentiate into mature neurons .

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